molecular formula C17H20FO4P B8566044 Phosphonic acid, [(4-fluoro-3-phenoxyphenyl)methyl]-, diethyl ester CAS No. 89765-32-2

Phosphonic acid, [(4-fluoro-3-phenoxyphenyl)methyl]-, diethyl ester

Cat. No.: B8566044
CAS No.: 89765-32-2
M. Wt: 338.31 g/mol
InChI Key: QOZMLWPEWAOZBY-UHFFFAOYSA-N
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Description

Phosphonic acid, [(4-fluoro-3-phenoxyphenyl)methyl]-, diethyl ester is a useful research compound. Its molecular formula is C17H20FO4P and its molecular weight is 338.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

89765-32-2

Molecular Formula

C17H20FO4P

Molecular Weight

338.31 g/mol

IUPAC Name

4-(diethoxyphosphorylmethyl)-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C17H20FO4P/c1-3-20-23(19,21-4-2)13-14-10-11-16(18)17(12-14)22-15-8-6-5-7-9-15/h5-12H,3-4,13H2,1-2H3

InChI Key

QOZMLWPEWAOZBY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1)F)OC2=CC=CC=C2)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoro-3-phenoxybenzyl bromide (28.1 g, 100 mmol) and triethyl phosphite (18.27 g, 110 mmol) is heated at 90° C. for 30 minutes while allowing some low boiling materials to distill off. The resultant mixture is heated at 140° C. for 3.5 hours and distilled at 120° C./2 mmHg to give the title product as a syrup (32.1 g, 95% yield) which is identified by 1H and 19F NMR spectral analyses.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
18.27 g
Type
reactant
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To 6.4 g of 3-phenoxy-4-fluorobenzyl bromide was added 7 ml of triethylphosphite, and the mixture was stirred at 140° C. for seven hours. After cooling, 13.1 g of the reaction mixture was purified by column chromatography on silica gel (eluent: benzene) to give 6.3 g of diethyl 3-phenoxy-4-fluorobenzylphosphonate.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of diethylphosphite (6.9 g, 0.05 mol) in tetrahydrofuran is cooled to 10° C., treated portionwise with sodium t-butoxide (4.9 g, 0.05 mol) while maintaining the reaction mixture temperature below about 20° C., stirred at room temperature for 5 minutes, cooled, and treated dropwise with 4-fluoro-3-phenoxybenzyl bromide (14.05 g, 0.05 mol) at about 10-15° C. to give a solution of the title product in tetrahydrofuran (98% yield by gas chromatography).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
14.05 g
Type
reactant
Reaction Step Three
Yield
98%

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